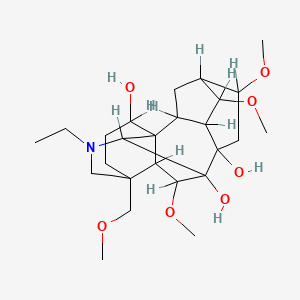

Acomonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acomonine is a natural product found in Consolida orientalis, Consolida regalis, and other organisms with data available.

Applications De Recherche Scientifique

1. Cardiomyocyte Impact and Mitophagy

Aconitine has been studied for its effects on cardiomyocytes, particularly in the context of BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis. A 2019 study highlighted its role in inducing cardiomyocyte damage through these pathways (Fu Peng et al., 2019).

2. Mitochondrial Dysfunction in Cardiomyocytes

In 2021, research focused on how aconitine can attenuate mitochondrial dysfunction in cardiomyocytes. This study delved into the mechanisms of myocardial protection by aconitine, exploring its effects on mitochondrial permeability transition pore (mPTP) opening and energy metabolic dysfunction in H9c2 cells (Ning-ning Wang et al., 2021).

3. Apoptotic Effects on Cardiac Cells

A 2017 study investigated the apoptotic effects of aconitine on H9c2 cardiac cells, examining its impact on reactive oxygen species levels, mitochondrial membrane potential, and apoptosis-associated proteins (Xiangting Gao et al., 2017).

4. Cardiac Arrhythmias in Rats

Aconitine has been used to produce ventricular arrhythmias in anaesthetized rats, with a focus on the role of arterial baroreflex in susceptibility to these arrhythmias (He Shu et al., 2004).

5. Metabolism by Cytochrome P450 Isozymes

The metabolism of aconitine by cytochrome P450 isozymes has been explored to understand its pharmacokinetics and pharmacodynamics. This research identified the key CYP isoforms responsible for various metabolic pathways of aconitine (Lan Tang et al., 2011).

6. Pharmacology and Toxicology

Advances in the pharmacology and toxicology of aconitine have been summarized to provide insight into its safe and effective use in clinical practice, especially regarding its potential in treating heart failure, neuroinflammatory diseases, and tumors (Liuying Li et al., 2022).

7. Calcium Homeostasis Disruption

Research has shown that disruption of intracellular Ca2+ homeostasis in cardiac excitation-contraction coupling is a crucial mechanism of aconitine-induced arrhythmic cytotoxicity in cardiomyocytes (M. Fu et al., 2007).

8. Cardiac Arrhythmia Mechanisms

Studies on aconitine-induced cardiac arrhythmia help understand its pharmacological action and its effects on the human heart and circulation (G. Ffrench, 1958).

9. Cardiotoxicity Meta-Analysis

A meta-analysis on the mechanisms of aconitine-induced cardiotoxicity provides comprehensive insights into the myocardial toxicity caused by aconitine, highlighting its impact on ion channels and mitochondrial function (Hong Jiang et al., 2022).

10. Mitochondrial Energy Metabolism Dysfunction

The effects of aconitine on mitochondrial energy metabolism in SH-SY5Y cells have been studied, focusing on the inhibition of AMPK signaling and mitochondrial dynamics (Liangjing Yang et al., 2021).

11. Nrf2-HO-1/JNK-Erk Signaling Pathways

The involvement of these signaling pathways in aconitine-induced developmental toxicity and oxidative stress in zebrafish embryos has been explored, offering insights into the toxic effects of aconitine on embryonic development (Qing Xia et al., 2021).

12. Aconitine in Systemic Lupus Erythematosus Treatment

Aconitine's immunomodulatory properties have been evaluated for treating systemic lupus erythematosus, with promising results in reducing kidney damage and serum levels of autoantibodies in a murine model (Xiaodong Li et al., 2017).

Propriétés

Nom du produit |

Acomonine |

|---|---|

Formule moléculaire |

C25H41NO7 |

Poids moléculaire |

467.6 g/mol |

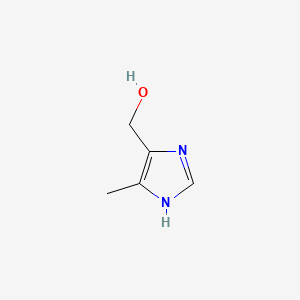

Nom IUPAC |

11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |

InChI |

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |

Clé InChI |

JVBLTQQBEQQLEV-UHFFFAOYSA-N |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |

Synonymes |

delsoline |

Origine du produit |

United States |

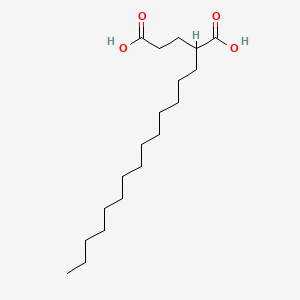

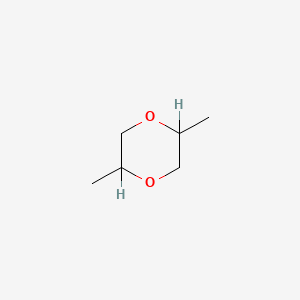

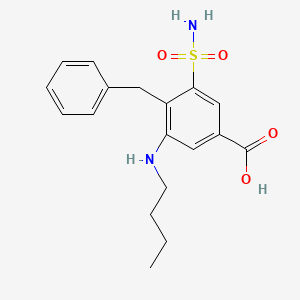

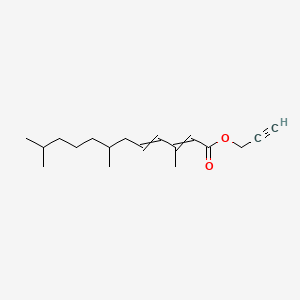

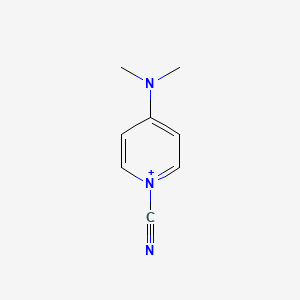

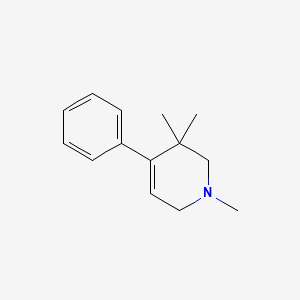

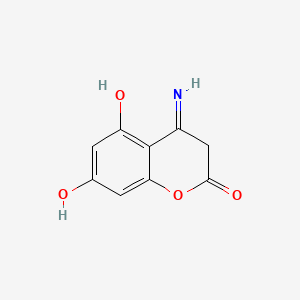

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

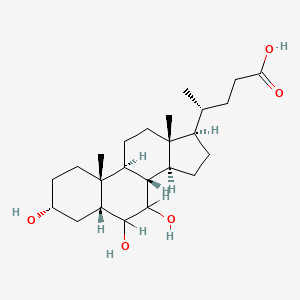

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)